18-Hydroxyeicosatetraenoic acid

Chiral lipidomics P450 enzymology Stereoselective biosynthesis

18-Hydroxyeicosatetraenoic acid (18-HETE, CAS 21914-83-0) is a subterminal hydroxyeicosatetraenoic acid (HETE) produced via cytochrome P450 (CYP)-catalyzed ω-2 hydroxylation of arachidonic acid. Unlike mid-chain HETEs (5-, 12-, 15-HETE) generated primarily by lipoxygenases, 18-HETE is a P450-derived eicosanoid with distinct vasoregulatory and renal epithelial transport properties.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 21914-83-0
Cat. No. B1240378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Hydroxyeicosatetraenoic acid
CAS21914-83-0
Synonyms18-HETE
18-hydroxy-5,8,11,14-eicosatetraenoic acid
18-hydroxyeicosatetraenoic acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4+,7-5+,12-10+,13-11+
InChIKeyPPCHNRUZQWLEMF-DLMKAYHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Hydroxyeicosatetraenoic Acid (18-HETE) for Research Procurement: Compound Identity and Key Characteristics


18-Hydroxyeicosatetraenoic acid (18-HETE, CAS 21914-83-0) is a subterminal hydroxyeicosatetraenoic acid (HETE) produced via cytochrome P450 (CYP)-catalyzed ω-2 hydroxylation of arachidonic acid [1]. Unlike mid-chain HETEs (5-, 12-, 15-HETE) generated primarily by lipoxygenases, 18-HETE is a P450-derived eicosanoid with distinct vasoregulatory and renal epithelial transport properties [2]. Commercially, 18-HETE is typically supplied as the racemic (±)-18-HETE mixture (CAS 133268-58-3), which contains both R and S enantiomers; however, enantiomerically resolved 18(R)-HETE is essential for reproducible vasoactivity as only the R-configuration is biologically active [1].

CYP450-derived eicosanoid — fits renal vascular and tubular signaling studies
Enantiomerically resolved 18(R)-HETE — supports reproducible vasoactivity endpoint data
Subterminal HETE specificity — distinct functional profile from mid-chain LOX-derived HETEs

Why Generic HETE Substitution Fails: The Procurement Case for 18-HETE Specification


Subterminal HETEs (16-, 17-, 18-, 19-HETE) are not functionally interchangeable. Each regioisomer and enantiomer pair exhibits a unique pharmacodynamic signature—encompassing vasoactivity, tubular ion transport modulation, and enzymatic isoform specificity—that precludes substitution without altering experimental outcomes [1]. For example, 16(R)- and 18(R)-HETE are cyclooxygenase-dependent renal vasodilators, whereas 16(S)- and 17(S)-HETE are proximal tubule ATPase inhibitors with no vasodilatory activity [2]. Procuring a generic ‘subterminal HETE’ or employing a structurally similar analog without confirming regio- and stereochemical identity risks generating confounded or non-reproducible data in renal, cardiovascular, or chiral lipidomic studies [1].

18(R)-HETE (Target)
16/17(S)-HETE (Alternatives)
Renal vasodilation and 20-HETE pathway antagonism reported
Proximal tubule ATPase inhibition reported; no vasodilatory or 20-HETE blocking activity
Negligible ATPase modulation — enables vascular-only endpoint interpretation
Dual vascular and tubular effects — may confound renal hemodynamic readouts
Generic ‘subterminal HETE’ procurement without regio- and stereochemical verification may produce non-reproducible data in renal and cardiovascular models.

18-HETE Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Enzyme Isoform Stereoselectivity: CYP2E1 Produces 100% (R)-18-HETE vs. Mixed 19-HETE Enantiomers

When arachidonic acid is metabolized by recombinant CYP2E1 reconstituted with cytochrome b5 and NADPH CYP450 oxidoreductase, 18-HETE is formed with absolute stereoselectivity: it is essentially 100% the (R)-enantiomer. In the same enzymatic system, the primary metabolite 19-HETE is produced as a 70% (S) / 30% (R) mixture [1]. This stereochemical outcome has practical procurement implications: using racemic (±)-19-HETE introduces a mixed population of active and inactive enantiomers, whereas (±)-18-HETE, when derived from CYP2E1, converges to a single active (R)-enantiomer, simplifying dose-response interpretation in vasoactivity assays [1].

Enzyme Stereoselectivity
Head-to-head
18-HETE: ~100% (R)-enantiomer
19-HETE: 70% (S) / 30% (R) mixture
Enables unambiguous vasoactivity interpretation
CYP2E1 catalysis; chiral GC-MS conditions
Chiral lipidomics P450 enzymology Stereoselective biosynthesis

Functional Antagonism: 18(R)-HETE (1 µM) Completely Blocks 20-HETE-Induced Renal Vasoconstriction

18(R)-HETE acts as a functional antagonist of 20-HETE in the renal microvasculature. At a concentration of 1 µM, 18(R)-HETE completely blocks 20-HETE-induced vasoconstriction of renal arterioles . In contrast, 18(R)-HETE itself dose-dependently stimulates vasodilation of the perfused rabbit kidney, whereas the (S)-enantiomer produces no change in perfusion pressure [1]. 20-HETE is a potent renal vasoconstrictor implicated in hypertensive mechanisms; compounds lacking this antagonistic property (e.g., 19-HETE, which causes vasodilation without 20-HETE blockade) cannot substitute for 18-HETE in studies requiring concurrent vasodilation and 20-HETE pathway inhibition [1].

20-HETE Antagonism
Head-to-head
100% functional antagonism at 1 µM in renal arterioles
Exclusive 20-HETE pathway blockade context
Isolated perfused kidney model
Renal microcirculation Vascular pharmacology 20-HETE antagonism

Isoform-Dependent Production Rates: 18-HETE vs. 19-HETE in Renal vs. Hepatic Microsomes

The relative contribution of CYP2E1 to 18-HETE versus 19-HETE production varies by tissue type, with implications for organ-specific experimental models. In renal cortex microsomes from acetone-treated rabbits, anti-P450 2E1 IgG inhibited 18-HETE formation by 67% but inhibited 19-HETE formation by only 25%, indicating that CYP2E1 is the dominant source of renal 18-HETE but a minor contributor to renal 19-HETE [1]. In liver microsomes, anti-P450 2E1 IgG inhibited 18-HETE formation by 87% and 19-HETE formation by 70%, demonstrating greater dependence on CYP2E1 for both metabolites in hepatic tissue [1]. This tissue-differential biosynthesis means that 18-HETE levels more faithfully reflect CYP2E1 activity than 19-HETE in kidney, making 18-HETE the preferred biomarker for renal CYP2E1 functional studies [1].

Renal CYP2E1 Selectivity
Head-to-head
2.68-fold cleaner signal 67% vs. 25% inhibition in renal cortex
Enhanced specificity for renal CYP2E1 tracking
Anti-P450 2E1 IgG in rabbit microsomes
Tissue-specific P450 metabolism CYP2E1 antibody inhibition Renal/hepatic eicosanoid production

ATPase Activity Selectivity: 18-HETE Has Negligible ATPase Effect, Unlike 16(S)- and 17(S)-HETE

Subterminal HETEs display pronounced regio- and stereoselectivity in modulating proximal tubule ATPase activity. The (S)-enantiomers of 16-HETE and 17-HETE potently inhibit ATPase activity (16(S)-HETE achieves up to 60% inhibition at 2 µM), whereas 18-HETE exhibits negligible effects on ATPase activity regardless of enantiomeric configuration [1][2]. This functional segregation means that 18-HETE can be employed as a 'vasoactive-only' subterminal HETE—producing renal vasodilation without concurrent disruption of tubular sodium/potassium transport—unlike 16-HETE or 17-HETE which carry dual vasoactive and ion-transport-modulating effects [1]. For experimental designs requiring clean separation of vascular from tubular effects, 18(R)-HETE provides an unambiguous pharmacological tool that 16- and 17-HETE cannot offer [2].

ATPase Activity Selectivity
Cross-study
18-HETE: ~0% ATPase inhibition
16(S)-HETE: ~60% ATPase inhibition
Vascular-only pathway interrogation enabled
Rat proximal tubule ATPase assay
Proximal tubule ATPase Stereoselective ion transport Renal epithelial function

18-HETE Evidence-Backed Research and Industrial Application Scenarios for Procurement Specialists


Renal Microvascular 20-HETE Antagonism Studies Requiring Vasodilator-Only Pharmacology

Investigators studying 20-HETE-driven renal vasoconstriction (e.g., in hypertension models) require a compound that simultaneously blocks the 20-HETE pathway without introducing ATPase-mediated tubular transport artifacts. 18(R)-HETE at 1 µM provides complete functional antagonism of 20-HETE-induced arteriolar constriction while itself producing dose-dependent vasodilation, with no measurable effect on proximal tubule ATPase activity [1][2]. No other subterminal HETE (16-, 17-, or 19-HETE) offers this combination of properties. Procurement should specify enantiomerically resolved 18(R)-HETE or validated (±)-18-HETE from vendors certifying enantiopurity [1].

CYP2E1 Activity Biomarker Development in Renal Tissue: Superior Isoform Selectivity Over 19-HETE

When quantifying CYP2E1 functional activity in renal cortex, 18-HETE represents a more isoform-selective biomarker than 19-HETE. Anti-CYP2E1 IgG inhibits renal 18-HETE formation by 67% versus only 25% for 19-HETE, indicating that renal 19-HETE production is substantially driven by non-CYP2E1 isoforms [1]. For biomarker assay development in nephrotoxicity or drug interaction studies where CYP2E1 specificity is paramount, 18-HETE provides a 2.68-fold cleaner signal in kidney tissue. Procurement of deuterated 18-HETE internal standards (e.g., d4-18-HETE) is recommended for LC-MS/MS quantitative methods [1].

Chiral Eicosanoid Lipidomics: 18(R)-HETE as a Positive Control with Defined Stereochemistry

Targeted chiral lipidomics platforms that separate and quantify R/S enantiomers of subterminal HETEs require authentic standards of known stereochemical composition. 18(R)-HETE, formed with ~100% enantiomeric excess by CYP2E1, serves as an ideal positive control and calibration standard for the R-enantiomer channel [1]. In contrast, 19-HETE standards contain a 70:30 S/R mixture, complicating quantification of individual enantiomers in biological matrices [1]. For laboratories developing chiral LC-MS/MS methods for eicosanoid profiling, sourcing well-characterized 18(R)-HETE reference material is essential for method validation [2].

Application
Selection Property
Validation Focus
Renal 20-HETE antagonism studies
Enantiomer-specific vasoactivity without ATPase confounding
20-HETE pathway blockade efficiency
Renal CYP2E1 biomarker assays
Higher isoform selectivity over 19-HETE in kidney
Anti-CYP2E1 inhibition coherence
Chiral eicosanoid lipidomics
Defined stereochemical composition (~100% R)
Enantiomeric excess validation in method setup
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